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Compound of Interest

Compound Name: (R,S)-Ivosidenib

Cat. No.: B2993658

Application Notes and Protocols for Researchers

(R,S)-lvosidenib, an orally available small-molecule inhibitor, serves as a potent and selective
chemical probe for studying the function of mutant isocitrate dehydrogenase 1 (IDH1).
Mutations in IDH1, particularly at the R132 residue, are frequently observed in various cancers,
including acute myeloid leukemia (AML), cholangiocarcinoma, and glioma.[1][2] These
mutations confer a neomorphic enzymatic activity, leading to the conversion of a-ketoglutarate
(0-KG) to the oncometabolite D-2-hydroxyglutarate (2-HG).[3][4] The accumulation of 2-HG
competitively inhibits a-KG-dependent dioxygenases, such as TET2 and histone demethylases,
resulting in epigenetic alterations, including DNA and histone hypermethylation, which
ultimately block cellular differentiation.[4]

Ivosidenib specifically targets and inhibits these mutant IDH1 enzymes, leading to a significant
reduction in 2-HG levels. This restoration of normal cellular metabolism and epigenetic
landscape allows for the induction of cellular differentiation. These application notes provide an
overview of (R,S)-lvosidenib's utility as a chemical probe and detailed protocols for key
experiments to investigate its effects on IDH1 function and downstream signaling pathways.

Data Presentation
Table 1: In Vitro Potency of Ivosidenib Against Mutant
IDH1 Enzymes
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Fold Selectivity vs.

Mutant IDH1 IC50 (nM) Reference
WT IDH1

R132H 12 85-106

R132C 13 70-88

R132G 8 Not Reported

R132L 13 Not Reported

R132S 12 Not Reported

Wild-Type (WT) IDH1  >1000 -

Table 2: Clinical Efficacy of Ivosidenib in IDH1-Mutant

Ccancers
Treatment Efficacy
Cancer Type . . Value Reference
Setting Endpoint
) Overall
Acute Myeloid Relapsed/Refract

Response Rate 41.6%

Leukemia (AML) ory
(ORR)
Complete
o 21.6%
Remission (CR)
CR + CR with
partial
) 30.4%
hematologic
recovery (CRh)
Median Duration
8.2 months
of CR+CRh
) ) ) Median
Cholangiocarcino  Previously )
Progression-Free 2.7 months
ma Treated

Survival (PFS)
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Caption: Mechanism of action of (R,S)-lvosidenib.
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Caption: Experimental workflow for studying Ivosidenib.

Experimental Protocols
Mutant IDH1 Enzymatic Activity Assay

This protocol is adapted from commercially available assay kits and published literature to
measure the activity of mutant IDH1 by monitoring NADPH consumption.

Materials:

Recombinant mutant IDH1 enzyme (e.g., R132H)

(R,S)-lvosidenib

a-Ketoglutarate (a-KG)

NADPH
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o Mutant IDH Assay Buffer (e.g., 50 mM Tris-HCI, pH 7.5, 150 mM NacCl, 10 mM MgCI2, 1 mM
DTT)

e 96-well black microplate

o Microplate reader capable of fluorescence detection (Excitation: 340 nm, Emission: 460 nm)
Procedure:

e Prepare Reagents:

o Dissolve (R,S)-lvosidenib in DMSO to create a stock solution (e.g., 10 mM). Prepare
serial dilutions in Mutant IDH Assay Buffer.

o Prepare working solutions of a-KG (e.g., 10 mM) and NADPH (e.g., 1 mM) in Mutant IDH
Assay Buffer.

o Dilute the recombinant mutant IDH1 enzyme in ice-cold Mutant IDH Assay Buffer to the
desired concentration.

e Assay Setup:

o

Add 50 pL of Mutant IDH Assay Buffer to each well of a 96-well plate.

[¢]

Add 2 pL of the serially diluted (R,S)-Ivosidenib or DMSO (vehicle control) to the
respective wells.

[¢]

Add 10 pL of diluted mutant IDH1 enzyme to each well.

o

Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
« Initiate Reaction:

o Prepare a reaction mix containing a-KG and NADPH in Mutant IDH Assay Buffer.

o Add 38 puL of the reaction mix to each well to initiate the enzymatic reaction.

¢ Measurement:
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o Immediately measure the fluorescence (Excitation: 340 nm, Emission: 460 nm) in kinetic
mode at 37°C for 30-60 minutes, taking readings every 1-2 minutes. The decrease in
fluorescence corresponds to the consumption of NADPH.

e Data Analysis:

o Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration
of lvosidenib.

o Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable
model to determine the IC50 value.

Cellular 2-Hydroxyglutarate (2-HG) Measurement

This protocol describes the quantification of intracellular 2-HG levels using a colorimetric assay.
For higher sensitivity and enantiomer separation, LC-MS/MS is recommended.

Materials:

Mutant IDH1-expressing cells
* (R,S)-lvosidenib

e Cell lysis buffer (e.g., 10 mM Tris-HCI pH 7.5, 150 mM NaCl, 1% NP-40, with protease
inhibitors)

o Commercially available D-2-Hydroxyglutarate Assay Kit (Colorimetric)
e 96-well clear flat-bottom plate
o Microplate reader capable of measuring absorbance at 450 nm
Procedure:
e Cell Culture and Treatment:
o Plate mutant IDH1-expressing cells in a 6-well plate and allow them to adhere overnight.

o Treat the cells with various concentrations of (R,S)-lvosidenib or DMSO for 24-72 hours.
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e Sample Preparation:
o Harvest the cells and wash them with ice-cold PBS.
o Lyse the cells in ice-cold cell lysis buffer.
o Centrifuge the lysate at 12,000 x g for 10 minutes at 4°C to pellet cell debris.
o Collect the supernatant for 2-HG measurement.
e 2-HG Quantification:

o Follow the manufacturer's instructions for the D-2-Hydroxyglutarate Assay Kit. This
typically involves:

» Preparing a standard curve with the provided 2-HG standard.
» Adding cell lysate samples and standards to the wells of a 96-well plate.
» Adding the reaction mix containing the D-2-HG enzyme and substrate.
» Incubating the plate at 37°C for 30-60 minutes.
» Measuring the absorbance at 450 nm.
o Data Analysis:
o Calculate the concentration of 2-HG in each sample using the standard curve.

o Normalize the 2-HG concentration to the total protein concentration of the cell lysate.

Western Blot for IDH1 Protein Expression

This protocol outlines the detection of IDH1 protein levels by Western blotting to confirm target
engagement.

Materials:

o Mutant IDH1-expressing cells
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* (R,S)-lvosidenib

o RIPA buffer with protease and phosphatase inhibitors
o BCA Protein Assay Kit

o Laemmli sample buffer (2x)

o SDS-PAGE gels

 PVDF membrane

» Transfer buffer

» Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
e Primary antibody against IDH1

o HRP-conjugated secondary antibody

e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Lysis and Protein Quantification:

[¢]

o

Lyse cells in RIPA buffer on ice for 30 minutes.

[e]

Centrifuge to pellet debris and collect the supernatant.

o

Determine the protein concentration using a BCA assay.

e SDS-PAGE and Protein Transfer:

Treat cells with (R,S)-lvosidenib as described in the previous protocol.

o Mix 20-30 pg of protein with Laemmli sample buffer and boil for 5 minutes.
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o Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.

o Transfer the proteins to a PVYDF membrane.

e Immunoblotting:

(¢]

Block the membrane in blocking buffer for 1 hour at room temperature.

[¢]

Incubate the membrane with the primary anti-IDH1 antibody overnight at 4°C.

Wash the membrane three times with TBST.

o

[e]

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

o

o Detection:
o Incubate the membrane with the chemiluminescent substrate.

o Capture the signal using an imaging system.

Chromatin Immunoprecipitation Sequencing (ChlP-seq)
for Histone Modifications

This protocol provides a framework for performing ChiP-seq to analyze changes in histone
methylation marks (e.g., H3K4me3 and H3K27me3) following Ivosidenib treatment.

Materials:

Mutant IDH1-expressing cells

(R,S)-lvosidenib

Formaldehyde (16% solution)

Glycine (2.5 M)

Cell lysis buffer
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e Nuclear lysis buffer

e ChIP dilution buffer

e Antibodies against H3K4me3 and H3K27me3, and IgG control

e Protein A/G magnetic beads

» Wash buffers (low salt, high salt, LiCl)

o Elution buffer

e RNase A and Proteinase K

o DNA purification kit

» Reagents for library preparation and next-generation sequencing

Procedure:

e Cell Treatment and Cross-linking:

o Treat cells with (R,S)-lvosidenib or DMSO for 48-96 hours.

o Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and
incubating for 10 minutes at room temperature.

o Quench the reaction by adding glycine to a final concentration of 125 mM.

e Chromatin Preparation:

o Harvest and lyse the cells to isolate nuclei.

o Lyse the nuclei and shear the chromatin to fragments of 200-500 bp using sonication.

e Immunoprecipitation:

o Pre-clear the chromatin with Protein A/G beads.
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o Incubate the chromatin overnight at 4°C with antibodies against H3K4me3, H3K27me3, or
an IgG control.

o Capture the antibody-chromatin complexes with Protein A/G beads.

e Washing and Elution:

o Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-
specific binding.

o Elute the chromatin from the beads.

» Reverse Cross-linking and DNA Purification:

o Reverse the cross-links by incubating at 65°C overnight.

o Treat with RNase A and Proteinase K to remove RNA and protein.

o Purify the DNA using a DNA purification Kkit.

 Library Preparation and Sequencing:

o Prepare sequencing libraries from the purified ChiP DNA.

o Perform next-generation sequencing.

o Data Analysis:

o Align the sequencing reads to the reference genome.

o Perform peak calling to identify regions of histone modification enrichment.

o Compare the enrichment patterns between Ivosidenib-treated and control samples to
identify differential histone methylation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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